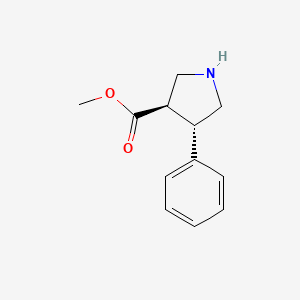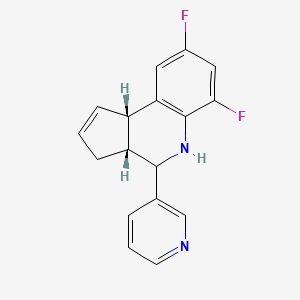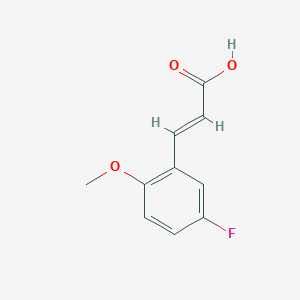![molecular formula C₁₁H₁₃BrN₂O₃ B1146291 5-Bromo-4-[2-(dimethylamino)ethenyl]-2-methoxy-3-nitropyridine CAS No. 917918-81-1](/img/structure/B1146291.png)
5-Bromo-4-[2-(dimethylamino)ethenyl]-2-methoxy-3-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-4-[2-(dimethylamino)ethenyl]-2-methoxy-3-nitropyridine is a heterocyclic compound that features a pyridine ring substituted with bromine, dimethylaminoethenyl, methoxy, and nitro groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-[2-(dimethylamino)ethenyl]-2-methoxy-3-nitropyridine typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: Introduction of the bromine atom to the pyridine ring.
Methoxylation: Substitution of a hydrogen atom with a methoxy group.
Nitration: Introduction of the nitro group.
Dimethylaminoethenylation: Addition of the dimethylaminoethenyl group.
Each step requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . Methoxylation might involve the use of methanol and a base, while nitration typically requires nitric acid and sulfuric acid . The final step, dimethylaminoethenylation, can be carried out using dimethylamine and an appropriate alkylating agent .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-Bromo-4-[2-(dimethylamino)ethenyl]-2-methoxy-3-nitropyridine can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a carbonyl group.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of the bromine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 5-Bromo-4-[2-(dimethylamino)ethenyl]-2-formyl-3-nitropyridine.
Reduction: Formation of 5-Bromo-4-[2-(dimethylamino)ethenyl]-2-methoxy-3-aminopyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
科学研究应用
5-Bromo-4-[2-(dimethylamino)ethenyl]-2-methoxy-3-nitropyridine has several applications in scientific research:
作用机制
The mechanism of action of 5-Bromo-4-[2-(dimethylamino)ethenyl]-2-methoxy-3-nitropyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of electron-donating and electron-withdrawing groups on the pyridine ring can influence its reactivity and binding affinity .
相似化合物的比较
Similar Compounds
- 5-Bromo-2-chloro-4-(dimethylamino)pyrimidine
- 5-Bromo-2-(isopropylamino)pyrimidine
- 5-Bromo-2-chloro-3-iodo-pyridine
Uniqueness
5-Bromo-4-[2-(dimethylamino)ethenyl]-2-methoxy-3-nitropyridine is unique due to the combination of its substituents, which confer distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous, such as in the design of novel pharmaceuticals or advanced materials .
属性
IUPAC Name |
(E)-2-(5-bromo-2-methoxy-3-nitropyridin-4-yl)-N,N-dimethylethenamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O3/c1-13(2)5-4-7-8(11)6-12-10(17-3)9(7)14(15)16/h4-6H,1-3H3/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKMXMCVPWPRMR-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C(=NC=C1Br)OC)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C(=NC=C1Br)OC)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
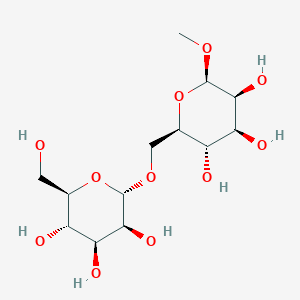

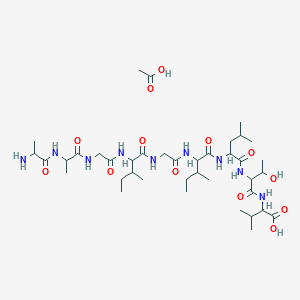
![cis-[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzenesulphonate](/img/structure/B1146219.png)
